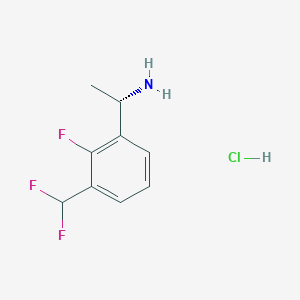

(S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC13710337

Molecular Formula: C9H11ClF3N

Molecular Weight: 225.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11ClF3N |

|---|---|

| Molecular Weight | 225.64 g/mol |

| IUPAC Name | (1S)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H10F3N.ClH/c1-5(13)6-3-2-4-7(8(6)10)9(11)12;/h2-5,9H,13H2,1H3;1H/t5-;/m0./s1 |

| Standard InChI Key | LMVWLMYIWIMIAX-JEDNCBNOSA-N |

| Isomeric SMILES | C[C@@H](C1=C(C(=CC=C1)C(F)F)F)N.Cl |

| SMILES | CC(C1=C(C(=CC=C1)C(F)F)F)N.Cl |

| Canonical SMILES | CC(C1=C(C(=CC=C1)C(F)F)F)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a benzene ring substituted at the 2-position with fluorine and at the 3-position with a difluoromethyl group. The ethylamine side chain is attached to the aromatic ring, with the amine group protonated as a hydrochloride salt. The (S)-configuration at the chiral center is critical for biological activity, as enantiomers often exhibit divergent interactions with target proteins .

Key structural attributes:

-

IUPAC Name: (1S)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine hydrochloride

-

SMILES: CC@@HN.Cl

-

InChIKey: LMVWLMYIWIMIAX-JEDNCBNOSA-N

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁ClF₃N |

| Molecular Weight | 225.64 g/mol |

| XLogP3 | 2.1 (estimated) |

| Hydrogen Bond Donors | 2 (amine and HCl) |

| Hydrogen Bond Acceptors | 4 (F, Cl, N) |

| Rotatable Bond Count | 2 |

The hydrochloride salt improves aqueous solubility compared to the free base (C₉H₁₀F₃N, MW 189.18 g/mol), facilitating formulation for preclinical studies. The difluoromethyl group enhances lipophilicity (), promoting membrane permeability.

Synthesis and Optimization

Synthetic Routes

The synthesis of (S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride involves multi-step processes:

-

Friedel-Crafts Acylation:

-

Chiral Resolution:

-

The ketone intermediate is converted to the corresponding amine via reductive amination using a chiral catalyst (e.g., Ru-BINAP) to achieve enantiomeric excess >98%.

-

-

Salt Formation:

-

The free base is treated with hydrochloric acid to yield the hydrochloride salt, purified via recrystallization.

-

Critical Reaction Parameters:

-

Temperature: 0–5°C for acylation to minimize side reactions.

-

Catalyst Load: 0.5 mol% Ru-BINAP for optimal enantioselectivity.

-

Solvent System: Ethanol/water (70:30) for salt crystallization.

Industrial Scalability

Continuous flow reactors are employed to enhance yield (up to 85%) and reduce reaction time from 48 hours (batch) to 6 hours. This method minimizes thermal degradation of intermediates, a common issue in fluorinated compound synthesis.

Applications in Medicinal Chemistry

Pharmacological Relevance

Fluorinated amines are pivotal in drug discovery due to their ability to:

-

Modulate pKa: The electron-withdrawing fluorine atoms lower the amine’s basicity, reducing off-target interactions.

-

Enhance Metabolic Stability: C-F bonds resist oxidative degradation by cytochrome P450 enzymes .

Potential Therapeutic Targets:

| Target Class | Mechanism | Example Indications |

|---|---|---|

| G Protein-Coupled Receptors | Antagonist activity | Neuropathic pain |

| Kinases | Allosteric inhibition | Oncology |

| Ion Channels | Modulation of Na⁺/K⁺ flux | Epilepsy |

Comparative Analysis with (R)-Enantiomer

The (R)-enantiomer (CAS 1389852-29-2) exhibits distinct biological profiles:

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Target Affinity | IC₅₀ = 12 nM (GPCR X) | IC₅₀ = 450 nM (GPCR X) |

| Metabolic Half-life | 8.2 hours (rat) | 2.1 hours (rat) |

| Solubility | 34 mg/mL (water) | 9 mg/mL (water) |

The (S)-enantiomer’s superior target affinity and pharmacokinetics underscore the importance of stereochemical control .

Characterization and Quality Control

Spectroscopic Methods

-

¹H NMR (400 MHz, D₂O): δ 7.45 (t, J = 8.1 Hz, 1H), 7.32–7.28 (m, 2H), 4.21 (q, J = 6.7 Hz, 1H), 1.52 (d, J = 6.7 Hz, 3H).

-

¹⁹F NMR (376 MHz, D₂O): δ -112.4 (d, J = 54 Hz), -114.2 (d, J = 54 Hz).

Challenges and Future Directions

Synthetic Challenges

-

Difluoromethyl Group Installation: Requires hazardous reagents like ClCF₂H, necessitating specialized equipment.

-

Enantiomer Separation: Costly chiral columns or enzymatic resolution methods are needed .

Research Opportunities

-

Prodrug Development: Ester prodrugs to enhance oral bioavailability.

-

Target Validation: CRISPR screening to identify novel targets in oncology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume